1-甲基-3-苯基-1H-吡唑-4-羧酸乙酯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

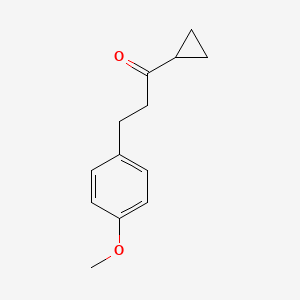

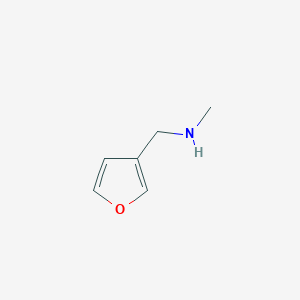

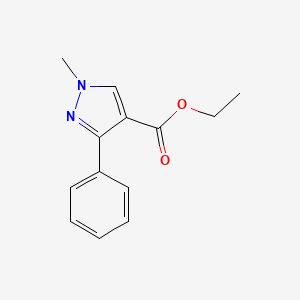

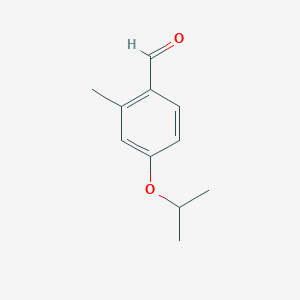

Ethyl 1-methyl-3-phenyl-1H-pyrazole-4-carboxylate is a derivative of pyrazole, a five-membered heterocycle that contains two nitrogen atoms adjacent to three carbon atoms . Pyrazole derivatives are considered pharmacologically important active scaffolds that possess a wide range of pharmacological activities . This compound is used for the synthesis of isoxazole-4-carboxylic acid derivatives and isoxazole-3,5-dicarboxamides .

Synthesis Analysis

Pyrazoles can be synthesized through a variety of methods. One common method involves the condensation of ethyl-3-(dimethylamino)-2-(phenylcarbonyl)prop-2-enoate with different aromatic and aliphatic hydrazines . Another method involves the reaction of terminal alkynes with aromatic aldehyde, molecular iodine, and hydrazines .Molecular Structure Analysis

The molecular structure of pyrazole consists of a five-membered aromatic ring structure with two adjacent nitrogen atoms and three carbon atoms . The structure of the specific compound “ethyl 1-methyl-3-phenyl-1H-pyrazole-4-carboxylate” would be a variation of this basic structure.Chemical Reactions Analysis

The chemical reactions involving pyrazole derivatives can be quite diverse, depending on the specific derivative and the conditions of the reaction. For instance, a series of N-(substituted-pyridinyl)-1-methyl(phenyl)-3-trifluoromethyl-1H-pyrazole-4-carboxamide derivatives were synthesized and evaluated in vitro against three kinds of phytopathogenic fungi .Physical And Chemical Properties Analysis

Ethyl 1-methyl-3-phenyl-1H-pyrazole-4-carboxylate appears as a white to pale yellow crystalline powder . Its melting point ranges from 125–130°C .科学研究应用

杂环化学应用

吡唑衍生物作为药物支架吡唑,尤其是甲基取代的吡唑,因其广泛的生物活性而受到认可。创建这些衍生物的合成方法,包括 1-甲基-3-苯基-1H-吡唑-4-羧酸乙酯,由于其潜在的药用应用而备受关注。这些化合物在各种治疗领域显示出前景,表现出抗炎、抗菌和抗癌特性等 (Sharma 等人,2021)。

合成应用吡唑衍生物的化学已被广泛研究用于杂环的合成。1-甲基-3-苯基-1H-吡唑-4-羧酸乙酯作为构建模块,用于生成广泛的杂环化合物。它在合成染料和各种杂环中的用途突出了其在有机合成和材料科学中的重要性 (Gomaa & Ali, 2020)。

药物化学应用

抗癌活性探索用于抗癌应用的吡唑啉衍生物,包括 1-甲基-3-苯基-1H-吡唑-4-羧酸乙酯,一直是近期研究的重点。这些化合物已被评估其作为抗癌剂的潜力,研究突出了它们抑制癌细胞生长和增殖的能力。吡唑啉衍生物在靶向各种癌症类型的多功能性强调了它们的治疗潜力 (Ray 等人,2022)。

生物学应用研究还扩展到吡唑啉衍生物的生物学应用,其中 1-甲基-3-苯基-1H-吡唑-4-羧酸乙酯和类似化合物已被研究其抗菌、抗炎和镇痛特性。这表明该化合物不仅与疾病治疗相关,还与理解生物途径和机制相关 (Shaaban, Mayhoub, & Farag, 2012)。

未来方向

Pyrazole derivatives, including ethyl 1-methyl-3-phenyl-1H-pyrazole-4-carboxylate, continue to be a topic of interest in medicinal chemistry research due to their wide range of pharmacological activities . Future research may focus on developing new synthesis methods, exploring additional biological activities, and designing new drugs based on the pyrazole scaffold.

属性

IUPAC Name |

ethyl 1-methyl-3-phenylpyrazole-4-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14N2O2/c1-3-17-13(16)11-9-15(2)14-12(11)10-7-5-4-6-8-10/h4-9H,3H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZFNKDMFAIFMIHW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CN(N=C1C2=CC=CC=C2)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

230.26 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

ethyl 1-methyl-3-phenyl-1H-pyrazole-4-carboxylate | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![8-Benzyl-8-azabicyclo[3.2.1]octan-3-one hydrochloride](/img/structure/B1315508.png)

![1-[4-(4-Aminopyrimidin-2-yl)piperazin-1-yl]ethanone](/img/structure/B1315511.png)